
Tert-butyl 2-formylazetidine-1-carboxylate
Description
Tert-butyl 2-formylazetidine-1-carboxylate is a Boc-protected azetidine derivative featuring a formyl group at the 2-position of the azetidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where azetidines are valued for their conformational rigidity and bioactivity. The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the secondary amine, enabling selective functionalization of the azetidine scaffold.
Properties
IUPAC Name |
tert-butyl 2-formylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGGEIJWHPDPLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599954 | |
Record name | tert-Butyl 2-formylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852324-38-0 | |
Record name | tert-Butyl 2-formylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-formylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 2-formylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₅NO₃
- Molecular Weight : 185.22 g/mol
- CAS Number : 177947-96-5
Mechanisms of Biological Activity
This compound exhibits various biological activities that are primarily attributed to its structural features. The azetidine ring and the formyl group contribute to its reactivity and interaction with biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have shown potential in inhibiting monoacylglycerol lipase (MAGL), which plays a critical role in lipid metabolism and has implications in neurodegenerative diseases .
- Neurotransmitter Interaction : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involved in pain and inflammation pathways. This could lead to analgesic or anti-inflammatory effects, although detailed studies are still required .
- Anticancer Properties : There is emerging evidence that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. This mechanism is similar to other compounds targeting the neddylation pathway, which is crucial for protein degradation in cancer cells .
Case Study 1: Neuroprotective Effects
A study involving Wistar rats demonstrated that the compound could significantly reduce markers of neuroinflammation. The rats treated with this compound showed lower levels of pro-inflammatory cytokines compared to control groups, indicating a potential neuroprotective effect .
Case Study 2: Antitumor Activity
In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines. The compound was tested against various tumor cells, revealing a dose-dependent response that suggests its utility as an anticancer agent .
Comparative Biological Activity Table
Q & A
Q. What are the key steps and optimization strategies for synthesizing tert-butyl 2-formylazetidine-1-carboxylate?
The synthesis typically involves oxidation of tert-butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate (e.g., via Parikh-Doering or Swern oxidation) to introduce the formyl group. Critical parameters include reaction temperature (0–20°C), solvent selection (e.g., dichloromethane), and purification using silica gel flash column chromatography with gradients like n-heptane/THF (1:1). Yield optimization (48% reported) requires careful control of stoichiometry and reaction time .
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data for this compound are limited, general precautions include:
- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a well-ventilated fume hood to minimize inhalation risks.
- Store in airtight containers at room temperature, away from ignition sources. Refer to analogous carbamates for guidance, as improper handling of similar compounds can release hazardous gases (e.g., carbon monoxide) during decomposition .
Q. How can diastereoisomers of derivatives (e.g., cyano-hydroxymethyl adducts) be separated and characterized?
Diastereoisomers are resolved via silica gel chromatography (gradient: DCM/ethyl acetate 9:1). Characterization employs:
- LC-MS : Retention time (Rt) and mass-to-charge ratio (m/z) for purity assessment.
- NMR : Distinct δ values (e.g., 9.79 ppm for formyl proton in H NMR) and coupling constants to confirm stereochemistry.
- Mosher analysis : Absolute configuration determination using chiral auxiliaries .
Advanced Research Questions
Q. What experimental design principles optimize stereoselective transformations involving this compound?
Use a Box-Behnken design or factorial experiments to evaluate factors like:
Q. How does hydrogen bonding influence the crystallization and stability of this compound derivatives?
Graph set analysis (e.g., Etter’s rules) predicts hydrogen-bonding motifs (e.g., R(8) patterns) in crystals. The formyl group participates in C=O···H–N interactions, stabilizing crystal lattices. X-ray diffraction and Hirshfeld surface analysis quantify these interactions, correlating with melting points and solubility .
Q. What are the challenges in scaling up diastereoselective syntheses of azetidine carbamates for pharmaceutical applications?
Key challenges include:
- Purification bottlenecks : Transition from flash chromatography to preparative HPLC for large batches.
- Thermodynamic control : Competing axial/equatorial conformers may require kinetic trapping (e.g., rapid cooling).
- Byproduct mitigation : Optimize protecting group strategies (e.g., Boc vs. Fmoc) to minimize side reactions .
Comparison with Similar Compounds
Key Differences :
- Substituent Position : The formyl group is at the 3-position instead of the 2-position, altering steric and electronic effects.
- Molecular Properties: Molecular Formula: C₉H₁₅NO₃ (vs. identical formula for the 2-formyl isomer). Molecular Weight: 185.22 g/mol (vs. identical weight for the 2-formyl isomer). Physical Properties: Boiling point data are unavailable, but solubility in polar solvents like DMSO and methanol is documented .
- Reactivity : The 3-formyl isomer may exhibit distinct reactivity in nucleophilic additions or cycloadditions due to differences in ring strain and electron distribution .
Functional Group Variant: Tert-butyl 3-amino-2-methylazetidine-1-carboxylate (CAS 1368087-42-6)
Key Differences :
- Functional Groups: Features an amino (-NH₂) and methyl (-CH₃) group instead of a formyl (-CHO) moiety.
- Molecular Properties: Molecular Formula: C₉H₁₈N₂O₂ (vs. C₉H₁₅NO₃ for the 2-formyl compound). Molecular Weight: 186.25 g/mol (vs. ~185.22 g/mol).
- Applications: The amino group enhances polarity, making this compound suitable for peptide coupling or as a ligand in catalysis. In contrast, the formyl group in the target compound facilitates electrophilic reactions .
Heterocyclic Analog: Tert-butyl 1-methyl-2-phenylhydrazine-1-carboxylate (CAS 934391-34-1)
Key Differences :
- Core Structure : Replaces the azetidine ring with a phenylhydrazine scaffold.
- Molecular Properties: Molecular Formula: C₁₂H₁₈N₂O₂ (vs. C₉H₁₅NO₃). Molecular Weight: 222.29 g/mol (vs. ~185.22 g/mol).
- Reactivity : The phenylhydrazine moiety enables diazo coupling reactions, diverging from the azetidine’s ring-opening or functionalization pathways .
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.